Clorazepic Acid Dipotasium Salt, commonly known as Clorazepate Dipotassium, is a water-soluble benzodiazepine derivative primarily used for its anxiolytic, anticonvulsant, and muscle relaxant properties. It is recognized for its effectiveness in treating anxiety disorders, managing partial seizures, and alleviating symptoms of acute alcohol withdrawal. The compound is marketed under various trade names, including Tranxene, and is classified as a central nervous system depressant.
The synthesis of Clorazepate Dipotassium begins with 2-amino-5-chlorobenzonitrile. This compound undergoes a reaction with phenylmagnesium bromide to form 2-amino-5-chlorobenzophenone imine. Following this step, the imine reacts with aminomalonic ester, leading to the formation of a heterocyclic compound, specifically 7-chloro-1,3-dihydro-3-carbethoxy-5-phenyl-2H-benzodiazepin-2-one. The final step involves hydrolysis using an alcoholic solution of potassium hydroxide, resulting in Clorazepate Dipotassium .
The molecular structure of Clorazepate Dipotassium can be represented by the following linear formula:
Key structural data includes:
Clorazepate Dipotassium primarily acts through its active metabolite, N-desmethyldiazepam (Nordiazepam), which is formed after administration. Upon entering systemic circulation, this metabolite enhances the binding of gamma-aminobutyric acid (GABA) to GABA type A receptors, promoting channel opening and increasing chloride ion influx into neurons. This action results in neuronal hyperpolarization and enhanced inhibitory neurotransmission .
Clorazepate Dipotassium is primarily used in clinical settings for:
CAS No.:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.: 990-73-8